molecular formula C6H8N2O2 B1592231 1,5-Dimethyl-1H-imidazole-4-carboxylic acid CAS No. 80304-42-3

1,5-Dimethyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1592231
CAS No.: 80304-42-3
M. Wt: 140.14 g/mol
InChI Key: MJWMSFLDPWTOSC-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks exhibit selective sensitivity to benzaldehyde derivatives, showcasing potential as fluorescence sensors for these chemicals. This sensitivity is attributed to the characteristic sharp emission bands of Eu(3+) or Tb(3+) ions within the frameworks, highlighting their application in luminescence sensing (Shi et al., 2015).

Metal–Organic Frameworks (MOFs)

Research on 1H-imidazol-4-yl-containing ligands has led to the development of six new metal–organic frameworks (MOFs) showcasing diverse two-dimensional networks and three-dimensional supramolecular frameworks. These MOFs exhibit varied coordination geometry and demonstrate the potential for structural diversity in constructing MOFs with specific properties (Liu et al., 2018).

Synthesis Methodologies

A novel synthesis approach for imidazole-4-carboxylic acids using solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate under microwave conditions demonstrates an efficient pathway for producing these compounds. This method emphasizes rapid synthesis, opening doors for advancements in synthesis techniques (Henkel, 2004).

Reactivity and Properties Analysis

Studies on newly synthesized imidazole derivatives highlight their specific spectroscopic and reactive properties. Experimental and computational approaches, including density functional theory (DFT) and molecular dynamics (MD) simulations, provide insights into their local reactivity properties, potential interactions with biomolecules, and spectroscopic characteristics (Hossain et al., 2018).

Properties

IUPAC Name

1,5-dimethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)7-3-8(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWMSFLDPWTOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594404
Record name 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80304-42-3
Record name 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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